molecular formula C18H22N4 B5722330 5-isopropyl-N,N,2-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-isopropyl-N,N,2-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5722330
M. Wt: 294.4 g/mol
InChI Key: YNLQHOOSUAZRDB-UHFFFAOYSA-N
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Description

“5-isopropyl-N,N,2-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C18H22N4 . It is a type of pyrazolo[1,5-a]pyrimidine derivative .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including “5-isopropyl-N,N,2-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine”, has been reported in the literature . These compounds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of “5-isopropyl-N,N,2-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” consists of 18 carbon atoms, 22 hydrogen atoms, and 4 nitrogen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are beyond my capabilities.

Scientific Research Applications

Pyrazolo[3,4-b]pyridines are a fascinating group of heterocyclic compounds that exhibit two possible tautomeric forms the : Pyrazolo[3,4-b]pyridines are a fascinating group of heterocyclic compounds that exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . These compounds are part of the pyrazolopyridine family, which includes five congeners: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. The structural similarity of these compounds to purine bases (adenine and guanine) has piqued the interest of medicinal chemists .

Structure: The structures of 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) are depicted below:

Synthetic Methods

Researchers have employed various synthetic routes to access pyrazolo[3,4-b]pyridines. These methods include starting from preformed pyrazoles or pyridines and introducing the necessary substituents.

Anticancer Agents: Anti-inflammatory Properties:
Kinase Inhibitors:
Antiviral Agents:
Neuroprotective Compounds:
Other Applications:

Future Directions

The future directions for research on “5-isopropyl-N,N,2-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . More studies could be conducted to better understand their synthesis, properties, and biological activities.

properties

IUPAC Name

N,N,2-trimethyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-12(2)15-11-16(21(4)5)22-18(19-15)17(13(3)20-22)14-9-7-6-8-10-14/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLQHOOSUAZRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2-trimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

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